2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
2’,4’-Dichloro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms, two methyl groups, and a carbonitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the chlorination of 4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The raw materials are mixed in large reactors, and the reaction is monitored to ensure complete chlorination. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’,4’-Dichloro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and methyl groups enhances its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Similar structure but lacks the methyl and carbonitrile groups.
2,4’-Dichlorobiphenyl: Similar chlorination pattern but different substitution positions.
4,4’-Dimethylbiphenyl: Similar methylation but lacks chlorine and carbonitrile groups.
Uniqueness
2’,4’-Dichloro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of chlorine, methyl, and carbonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917839-54-4 |
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Molecular Formula |
C15H11Cl2N |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11Cl2N/c1-9-5-11(8-18)14(6-10(9)2)13-4-3-12(16)7-15(13)17/h3-7H,1-2H3 |
InChI Key |
SLPJGHYOWXAOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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